molecular formula C7H3BrClFO B2880292 4-Bromo-2-chloro-3-fluorobenzaldehyde CAS No. 1780699-03-7

4-Bromo-2-chloro-3-fluorobenzaldehyde

Cat. No.: B2880292
CAS No.: 1780699-03-7
M. Wt: 237.45
InChI Key: FTBHXXCQCOAUJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorobenzaldehyde is a halogen substituted benzaldehyde . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, the primary targets of this compound can be various depending on the specific application.

Mode of Action

The bromine atom in this compound is an electrophilic agent, which can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . This allows for the construction of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, such as drug molecules and natural products .

Biochemical Pathways

The aldehyde group in this compound can be transformed into a variety of other functional groups. For example, it can be converted into the corresponding alcohol derivative under reducing conditions . It can also undergo a condensation reaction to form a variety of Schiff base compounds , some of which have antimicrobial properties .

Pharmacokinetics

The aldehyde group could be a site of metabolic transformation, potentially affecting the compound’s elimination .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific application. For example, when used in the synthesis of drug molecules, the resulting compounds could have a variety of biological effects depending on their mechanism of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the polarity of the solvent can influence the IR spectra of the compound due to the interaction between the solvent and the compound, known as the solvent effect . This could potentially affect the compound’s reactivity in certain chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-3-fluorobenzaldehyde using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-fluorobenzaldehyde is unique due to the presence of all three halogen substituents (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHXXCQCOAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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